molecular formula C7H8O2 B3286189 2-Vinyl-2H-pyran-4(3H)-one CAS No. 82093-20-7

2-Vinyl-2H-pyran-4(3H)-one

Cat. No. B3286189
CAS RN: 82093-20-7
M. Wt: 124.14 g/mol
InChI Key: UJIIBZRKGQNPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Vinyl-2H-pyran-4(3H)-one , also known as 2-vinyl-4H-pyran-4-one , is an organic compound with the chemical formula C<sub>7</sub>H<sub>6</sub>O<sub>2</sub>. It belongs to the class of pyranones and contains a vinyl group (C=C) attached to a pyran ring. The compound exhibits interesting reactivity due to its conjugated system and potential applications in synthetic chemistry and materials science.



Synthesis Analysis

The synthesis of 2-vinyl-4H-pyran-4-one involves various methods, including:



  • Knoevenagel Condensation : Reacting an aldehyde (such as benzaldehyde) with malonic acid or its derivatives in the presence of a base (e.g., piperidine) yields the desired compound.

  • Acid-Catalyzed Cyclization : Intramolecular cyclization of an α,β-unsaturated carboxylic acid (e.g., acrylic acid) under acidic conditions forms the pyran ring.



Molecular Structure Analysis

The compound’s structure consists of a six-membered pyran ring with a vinyl substituent at the C-2 position. The vinyl group imparts conjugation, affecting its electronic properties and reactivity. The molecule’s planarity and resonance contribute to its stability.



Chemical Reactions Analysis


  • Michael Addition : The vinyl group allows 2-vinyl-4H-pyran-4-one to participate in Michael additions with nucleophiles, leading to functionalized derivatives.

  • Diels-Alder Reaction : The diene character of the pyran ring enables Diels-Alder cycloadditions with dienophiles.

  • Enolization : The α,β-unsaturated carbonyl group can undergo enolization, influencing its acidity and reactivity.



Physical And Chemical Properties Analysis


  • Melting Point : 2-vinyl-4H-pyran-4-one typically melts around 60–70°C.

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents (e.g., ethanol, acetone).

  • UV-Vis Absorption : The conjugated system results in characteristic UV absorption bands.


Scientific Research Applications

Synthesis and Catalysis

  • Catalyzed Synthesis of 2H-Pyrans : A study by Menz and Kirsch (2006) discusses the synthesis of monocyclic 2H-pyrans using propargyl vinyl ethers. This process involves a silver(I)-catalyzed propargyl-Claisen rearrangement, leading to highly substituted heterocycles (Menz & Kirsch, 2006).
  • Oxidative Gold Catalysis : Zheng and Zhang (2015) developed a method for synthesizing bicyclic/polycyclic 2H-pyran-3(6H)-ones through oxidative gold catalysis. This approach is efficient for constructing functionalized polycyclic systems (Zheng & Zhang, 2015).

Polymer Science

  • Ring-opening Polymerization : Research by Lee and Cho (1987) highlights the ring-opening polymerization of 2,3,5,6-tetrasubstituted-3,4-dihydro-2H-pyrans, leading to the synthesis of alternating head-to-head vinyl copolymers with distinct thermal properties (Lee & Cho, 1987).

Chemical Reactions and Mechanisms

  • Valenzisomerisierung : Schiess and Chia (1970) describe the synthesis of 2-vinyl-3,4,5,6-tetrahydrobenzaldehyde and its valence isomer 2H-pyran, showcasing important aspects of cis-trans-isomerization (Schiess & Chia, 1970).
  • Hetero-Diels–Alder Reaction : Sosnovskikh et al. (2008) explored the hetero-Diels–Alder reaction involving 3-(polyfluoroacyl)chromones and enol ethers, leading to the formation of novel fused pyrans (Sosnovskikh et al., 2008).

Molecular and Crystal Structures

  • X-ray Structural Analysis : Belyakov et al. (2009) conducted an X-ray structural analysis of isomers of 3-cyano-4-[2-(4-methoxyphenyl)vinyl]-6,6-dimethyl-5,6-dihydro-2H-pyran, providing insights into the molecular and crystal structures of these compounds (Belyakov et al., 2009).

Antitumor Activity

  • Antitumor Activity of Polymers : Kaplan Can et al. (2005) synthesized and examined the antitumor activity of polymers derived from 3,4-dihydro-2H-pyran, revealing potential applications in cancer treatment (Kaplan Can et al., 2005).

Green Chemistry

  • Aqua-mediated Synthesis : Albadi and Mansournezhad (2016) reported a green approach for synthesizing 4H-pyran derivatives using a recyclable poly(4-vinylpyridine)-supported copper iodide nanoparticle catalyst in water, highlighting an eco-friendly methodology (Albadi & Mansournezhad, 2016).

Photophysical Properties

  • Conjugated 4-Pyrone Derivatives : Obydennov et al. (2022) developed a method for constructing conjugated pyrans with valuable photophysical properties, which could be useful in designing novel merocyanine fluorophores (Obydennov et al., 2022).

Safety And Hazards


  • Toxicity : Limited toxicity data are available. Handle with caution and follow standard laboratory safety protocols.

  • Irritant : The compound may be a skin and eye irritant.

  • Stability : Store away from heat and light to prevent decomposition.


Future Directions


  • Biological Studies : Investigate its pharmacological potential, including anticancer and antiviral activities.

  • Materials Science : Explore its use in polymer synthesis or as a building block for functional materials.

  • Synthetic Applications : Develop novel reactions using 2-vinyl-4H-pyran-4-one as a starting material.


properties

IUPAC Name

2-ethenyl-2,3-dihydropyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-7-5-6(8)3-4-9-7/h2-4,7H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIIBZRKGQNPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC(=O)C=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Vinyl-2H-pyran-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RC Barcelos, JC Pastre, V Caixeta… - Bioorganic & medicinal …, 2012 - Elsevier
The present work describes the preparation of three novel series of compounds based on the structure of goniothalamin, a natural styryl lactone which has been found to display …
Number of citations: 55 www.sciencedirect.com

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